

# h-NTPDase-IN-3 CAS number and supplier

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Compound of Interest

Compound Name: h-NTPDase-IN-3

Cat. No.: B15139652

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An In-depth Technical Guide to h-NTPDase-IN-3

This technical guide provides comprehensive information on the human nucleoside triphosphate diphosphohydrolase (h-NTPDase) inhibitor, **h-NTPDase-IN-3**, for researchers, scientists, and professionals in drug development.

# **Core Compound Information**

Compound Name: h-NTPDase-IN-3

• Synonyms: Compound 4d (as referenced in primary literature)

CAS Number: 2939933-10-3[1][2]

# **Suppliers**

**h-NTPDase-IN-3** is available from various chemical suppliers specializing in research compounds. Below is a list of known suppliers:



Supplier	Product/Catalog Number
MedchemExpress (MCE)	HY-155827
MOLNOVA	2939933-10-3
Immunomart	HY-155827
TargetMol	T10049
InvivoChem	V73327

Note: Product availability and catalog numbers are subject to change. Please verify with the supplier.

# **Quantitative Data: Inhibitory Activity**

**h-NTPDase-IN-3** is characterized as a pan-inhibitor of several human NTPDase isoforms. Its inhibitory potency, expressed as IC50 values, is summarized in the table below. The data is derived from studies on various thieno[3,2-d]pyrimidine derivatives[3][4].

Target Isoform	IC50 (µM)
h-NTPDase1	34.13
h-NTPDase2	0.33
h-NTPDase3	23.21
h-NTPDase8	2.48

Data sourced from MedchemExpress and InvivoChem product pages, referencing Zaman G, et al. (2023)[1].

For comparative context, the same study identified other thieno[3,2-d]pyrimidine derivatives with varying selectivity profiles:

- Compound 3j: Selective inhibitor of h-NTPDase1 (IC50 = 0.62 μM)
- Compound 4c: Selective inhibitor of h-NTPDase3 (IC50 = 0.13 μM)



Compound 3b: Selective inhibitor of h-NTPDase8 (IC50 = 0.32 μM)

### **Experimental Protocols**

The following protocols are based on the methodologies described in the synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as h-NTPDase inhibitors.

### General Synthesis of h-NTPDase-IN-3 (Compound 4d)

The synthesis of **h-NTPDase-IN-3** and related thieno[3,2-d]pyrimidine derivatives is achieved through a two-step process involving a Sequential Aromatic Nucleophilic Substitution (SNAr) reaction followed by a Suzuki coupling reaction.

Step 1: Aromatic Nucleophilic Substitution (SNAr)

- A starting material of a di-substituted thieno[3,2-d]pyrimidine is dissolved in an appropriate aprotic polar solvent (e.g., DMF or DMSO).
- A secondary amine is added to the reaction mixture.
- The reaction is heated, typically under an inert atmosphere (e.g., nitrogen or argon), for a specified period until the reaction is complete (monitored by TLC).
- Upon completion, the reaction mixture is worked up by pouring it into water and extracting the product with an organic solvent (e.g., ethyl acetate).
- The organic layer is washed, dried, and concentrated under reduced pressure to yield the 4-amino substituted thienopyrimidine intermediate.

#### Step 2: Suzuki Coupling Reaction

- The intermediate from Step 1 is dissolved in a suitable solvent system, often a mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and an aqueous base solution (e.g., Na2CO3 or K2CO3).
- An aryl or heteroaryl boronic acid is added to the mixture.
- A palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf)) is added.



- The reaction mixture is heated to reflux under an inert atmosphere until the starting material is consumed (monitored by TLC).
- After cooling, the mixture is filtered, and the product is extracted with an organic solvent.
- The crude product is purified by column chromatography to yield the final compound, h-NTPDase-IN-3.

#### In Vitro h-NTPDase Inhibition Assay

The inhibitory activity of **h-NTPDase-IN-3** against different isoforms is determined using a colorimetric assay that measures the release of inorganic phosphate from the hydrolysis of ATP or ADP.

- Enzyme Preparation: Recombinant human NTPDase1, 2, 3, and 8 are expressed and purified.
- Assay Buffer: A Tris-based buffer of physiological pH (e.g., 7.4) containing necessary cofactors like CaCl2 or MgCl2 is prepared.
- Inhibition Assay:
  - The assay is typically performed in a 96-well plate format.
  - A pre-incubation mixture is prepared containing the assay buffer, a specific concentration
    of the h-NTPDase enzyme, and varying concentrations of the inhibitor (h-NTPDase-IN-3)
    dissolved in DMSO. A control with DMSO alone is also prepared.
  - The reaction is initiated by adding the substrate (ATP or ADP) to the wells.
  - The plate is incubated at 37°C for a defined period (e.g., 30 minutes).
  - The reaction is stopped by adding a malachite green reagent, which forms a colored complex with the inorganic phosphate released during the hydrolysis of the nucleotide.
- Data Analysis:

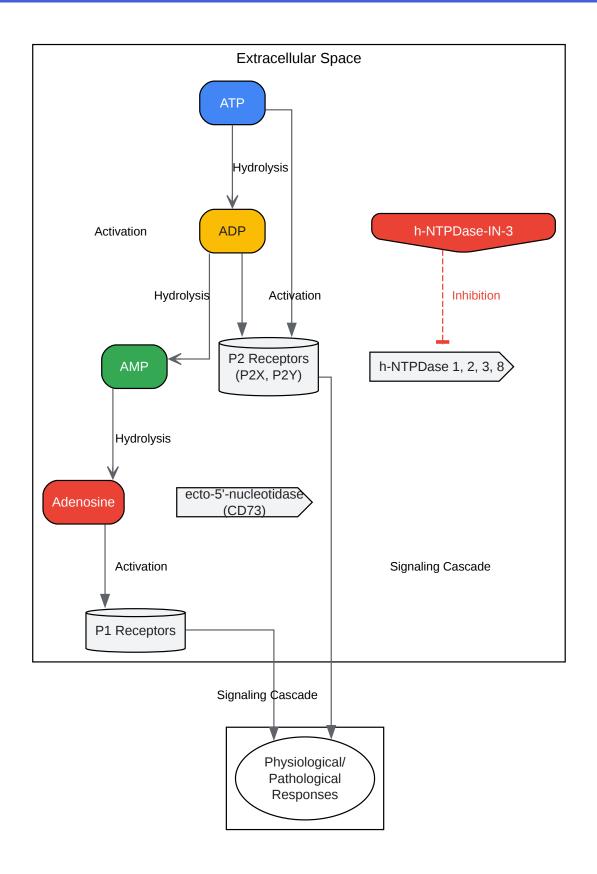


- The absorbance of the colored complex is measured using a microplate reader at a specific wavelength (e.g., ~620-650 nm).
- The amount of phosphate released is calculated from a standard curve.
- The percentage of inhibition for each inhibitor concentration is determined relative to the control.
- The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%)
  is calculated by plotting the percent inhibition against the logarithm of the inhibitor
  concentration and fitting the data to a dose-response curve.

### **Signaling Pathway and Mechanism of Action**

h-NTPDases are key ectoenzymes that regulate purinergic signaling by hydrolyzing extracellular ATP and ADP. This signaling pathway is crucial in a variety of physiological processes, including neurotransmission, immune responses, and platelet aggregation. The inhibition of NTPDases by compounds like **h-NTPDase-IN-3** can modulate these pathways, which has therapeutic implications in conditions such as cancer, thrombosis, and inflammation.





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